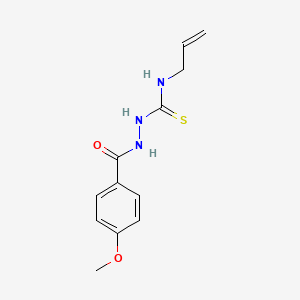
N-allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide is an organic compound with the molecular formula C12H15N3O2S It is known for its unique chemical structure, which includes an allyl group, a methoxybenzoyl group, and a hydrazinecarbothioamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide typically involves the reaction of 4-methoxybenzoyl chloride with hydrazinecarbothioamide in the presence of a base, followed by the introduction of an allyl group. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
化学反应分析
Types of Reactions
N-allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Hydrazine derivatives.
Substitution Products: Various substituted allyl derivatives.
科学研究应用
N-allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the methoxybenzoyl group may enhance the compound’s binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
N-allyl-2-(4-methylbenzoyl)hydrazinecarbothioamide: Similar structure but with a methyl group instead of a methoxy group.
N-allyl-2-(4-chlorobenzoyl)hydrazinecarbothioamide: Contains a chlorine atom instead of a methoxy group.
N-allyl-2-(4-nitrobenzoyl)hydrazinecarbothioamide: Features a nitro group in place of the methoxy group.
Uniqueness
N-allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its interaction with biological targets, making it a valuable compound for various research applications.
生物活性
N-allyl-2-(4-methoxybenzoyl)hydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer therapy and antibacterial properties. This article explores its biological activity based on various research studies, highlighting its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is characterized by the presence of an allyl group, a hydrazine moiety, and a methoxybenzoyl group. The synthesis typically involves the reaction of 4-methoxybenzoyl chloride with hydrazine derivatives in the presence of a suitable solvent, followed by the introduction of the allyl group through a nucleophilic substitution reaction.
1. Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- Cytotoxicity Against Cancer Cell Lines : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these cell lines were reported to be between 21.3 µM and 28.3 µM, suggesting a potent inhibitory effect comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by flow cytometry studies showing increased early and late apoptotic cell populations after treatment. For instance, in MCF-7 cells treated with this compound, early apoptotic cells increased significantly from 1.2% (control) to over 17% after 24 hours .
2. Antibacterial Activity
The antibacterial properties of this compound have also been investigated:
- Inhibition Against Bacterial Strains : The compound has demonstrated activity against several bacterial strains, including E. faecalis and P. aeruginosa. Minimum inhibitory concentrations (MICs) were reported to range from 40 to 50 µg/mL, indicating a comparable efficacy to standard antibiotics such as ceftriaxone .
Case Studies
A detailed evaluation of this compound was conducted in various studies:
属性
IUPAC Name |
1-[(4-methoxybenzoyl)amino]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-3-8-13-12(18)15-14-11(16)9-4-6-10(17-2)7-5-9/h3-7H,1,8H2,2H3,(H,14,16)(H2,13,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDMHJODKPTDFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=S)NCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













